Emodin anthrone

Overview

Description

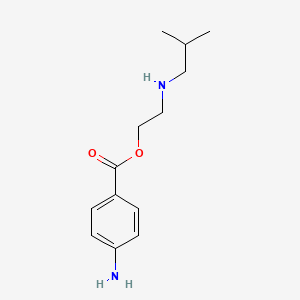

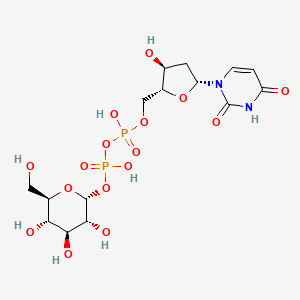

Emodin anthrone is a member of the class of anthracenones that is anthracen-9 (10H)-one which carries a methyl group at position 6 and hydroxy groups at positions 1, 3 and 8, respectively . It is an intermediate precursor in the synthesis of hypericin . It has a role as a fungal metabolite . It is an anthracenone and a member of phenols .

Synthesis Analysis

Emodin reduction to emodin anthrone comprises one of three process steps involved in the hypericin synthesis . An optimized protocol was established for emodin reduction enabling an efficient multigram preparation of emodin anthrone .

Molecular Structure Analysis

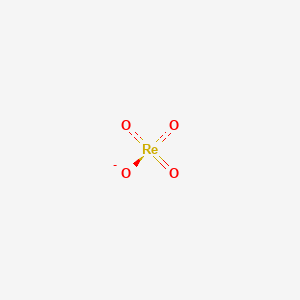

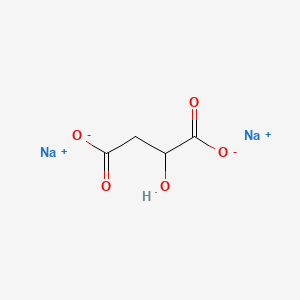

The molecular formula of Emodin anthrone is C15H12O4 . The IUPAC name is 1,3,8-trihydroxy-6-methyl-10 H -anthracen-9-one .

Chemical Reactions Analysis

Emodin anthrone is an intermediate precursor in the synthesis of hypericin . It is produced by the reduction of emodin . The reaction involves different reducing agents under various reaction times .

Physical And Chemical Properties Analysis

Emodin anthrone is a solid substance, usually in the form of orange crystals . The activity of anthra-compounds depends on their chemical structures and are related to the presence of hydroxyl groups at C-1 and C-8 in the aromatic ring, the nature of a substituent at C-3 and the number of sugar residues .

Scientific Research Applications

Anti-Cancer Properties

Emodin anthrone has been recognized for its potential in cancer therapy. It inhibits processes of neoplasia at the stages of proliferation, invasion, and angiogenesis . This makes it a valuable compound for developing treatments that target cancer cells at various stages of their development.

Cardiovascular Disease Treatment

Studies have shown that Emodin anthrone exhibits significant anti-cardiovascular disease activities. It affects multiple molecular targets such as inflammation, apoptosis, hypertrophy, fibrosis, and oxidative damage in cardiovascular diseases . Its broad spectrum of action offers promising avenues for the development of new cardiovascular drugs.

Anti-Microbial Activity

The compound has demonstrated anti-bacterial and anti-viral properties, making it a candidate for treating infections. Its ability to combat a range of pathogens adds to its versatility in pharmaceutical applications .

Anti-Inflammatory Effects

Emodin anthrone’s anti-inflammatory effects are well-documented. It can modulate inflammatory processes, which is crucial in the treatment of chronic inflammatory diseases .

Biosynthesis Research

Emodin anthrone plays a key role in the study of biosynthesis pathways in fungi. Understanding its biosynthesis can lead to advances in the production of natural products and secondary metabolites with various applications in medicine and industry .

Natural Colorants in Industry

Beyond its medical applications, Emodin anthrone is used in industries such as textiles and cosmetics as a natural colorant. Its vibrant color properties are harnessed to produce a range of dyes and pigments .

Mechanism of Action

Target of Action

Emodin anthrone, also known as Emodinanthrone, is a natural anthraquinone derivative that has been found to interact with multiple molecular targets. These include inflammatory markers , anti-apoptosis proteins , anti-hypertrophy proteins , anti-fibrosis proteins , and proteins involved in anti-oxidative damage . It also interacts with tyrosine kinases such as mitogen-activated protein kinase (MAPK) , protein kinase C (PKC) , factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK) .

Mode of Action

Emodin anthrone interacts with its targets to bring about a variety of biological effects. For instance, it has been shown to suppress the activity of HER-2/neu tyrosine kinase in human epidermal growth factor receptor 2 (HER2)/neu-overexpressing breast cancer cells . In colon cancer cells, emodin inhibits the phosphorylation of vascular endothelial growth factor (VEGF) . It also promotes cell survival by interfering with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Biochemical Pathways

Emodin anthrone affects several biochemical pathways. It has been shown to have potent anti-cardiovascular activities, including anti-inflammatory , antioxidant damage , inhibition of myocardial cell fibrosis and other pharmacological effects . It also plays a role in the MAP kinase pathway , which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .

Result of Action

The molecular and cellular effects of emodin anthrone’s action are diverse. It has been found to have a variety of biological functions, such as anti-inflammatory , anti-bacterial , anti-cancer and inhibition of oxidative stress . It also has the ability to inhibit cell apoptosis due to the anti-apoptosis effects of survival .

Action Environment

The action, efficacy, and stability of emodin anthrone can be influenced by environmental factors. For instance, it has been revealed that hypoxia decreases the accumulated level of survivin while emodin enhances the expression of survivin . More research is needed to fully understand how various environmental factors influence the action of emodin anthrone.

Safety and Hazards

Future Directions

Emodin has a wide range of biological activities, including diuretic, antibacterial, antiulcer, anti-inflammatory, anticancer and antinociceptive . According to the most recent studies, emodin acts as an antimalarial and antiallergic agent, and can also reverse resistance to chemotherapy . This suggests that Emodin anthrone, as a precursor to Emodin, may have potential therapeutic applications in the future .

properties

IUPAC Name |

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)